![molecular formula C19H17N3O2 B5161868 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide](/img/structure/B5161868.png)
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide
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Overview
Description
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide, also known as OP3P, is a synthetic compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mechanism of Action
The exact mechanism of action of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the γ-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide is its ease of synthesis and purification. It can be synthesized in large quantities and purified by column chromatography. However, one of the limitations of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide. One potential area of research is the development of novel analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide involves the reaction of N-phenylpropanamide with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyridazine ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-phenylpropanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14(19(24)20-16-10-6-3-7-11-16)22-18(23)13-12-17(21-22)15-8-4-2-5-9-15/h2-14H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKSVVXKQOZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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